molecular formula C24H20BrNO5 B384413 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384413
M. Wt: 482.3g/mol
InChI Key: SXDPXLPAKDJJQD-LSDHQDQOSA-N
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Description

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxybenzoyl group, a furylmethyl group, and a hydroxy-dihydro-pyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent.

    Furylmethylation: Attachment of the furylmethyl group through a Friedel-Crafts alkylation reaction.

    Hydroxy Group Introduction: This can be achieved through hydroxylation reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of bromine.

    5-(4-methylphenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of bromine.

    5-(4-nitrophenyl)-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a nitro group instead of bromine.

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20BrNO5/c1-2-30-18-11-7-16(8-12-18)22(27)20-21(15-5-9-17(25)10-6-15)26(24(29)23(20)28)14-19-4-3-13-31-19/h3-13,21,27H,2,14H2,1H3/b22-20+

InChI Key

SXDPXLPAKDJJQD-LSDHQDQOSA-N

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Br)O

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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